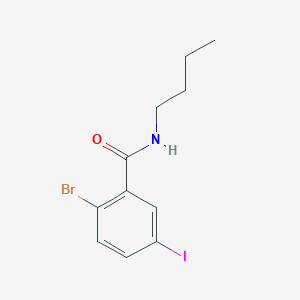

2-Bromo-N-butyl-5-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butyl-5-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPGSKKDZATKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Route Design for 2 Bromo N Butyl 5 Iodobenzamide and Analogues

Direct Amidation and Acylation Strategies for Benzamide (B126) Core Formation

The construction of the central benzamide scaffold is a critical step in the synthesis of 2-Bromo-N-butyl-5-iodobenzamide. This is typically achieved through direct amidation or acylation reactions.

Amide Bond Formation from Halogenated Benzoic Acids or Acyl Chlorides

The most direct route to the target molecule involves the coupling of a pre-halogenated benzoic acid, specifically 2-bromo-5-iodobenzoic acid, with n-butylamine. This reaction is a standard amide bond formation, often facilitated by a variety of coupling reagents to enhance efficiency and yield. Common coupling agents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternatively, the corresponding acyl chloride, 2-bromo-5-iodobenzoyl chloride, can be reacted with n-butylamine. This method is often more rapid and can proceed without the need for coupling reagents, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The choice between the benzoic acid and acyl chloride route often depends on the availability of the starting materials and the desired reaction conditions.

A study on the synthesis of substituted benzamides highlighted the use of various coupling methods to form the amide bond. nih.gov While not specific to this compound, the principles of activating a carboxylic acid for reaction with an amine are broadly applicable. The development of novel coupling reagents, such as those supported on ionic liquids, aims to simplify product purification by allowing for easy extraction of the desired amide. researchgate.net

N-Alkylation Protocols for the Incorporation of the N-Butyl Moiety

An alternative strategy involves the initial formation of 2-bromo-5-iodobenzamide, followed by the introduction of the N-butyl group. This N-alkylation can be accomplished by reacting the primary amide with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure efficient alkylation.

Sequential Halogenation and Directed Functionalization Protocols

Regioselective Bromination and Iodination Approaches on Aromatic Systems

The synthesis of the key intermediate, 2-bromo-5-iodobenzoic acid, often begins with a commercially available precursor that is sequentially halogenated. For instance, starting with 2-bromobenzoic acid, a regioselective iodination is required. A known method for this transformation involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, which can direct the iodine to the desired position. google.com

Conversely, one could start with an iodinated precursor and perform a subsequent bromination. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming halogen. The carboxyl group is a meta-director, while halogens are ortho, para-directors. Therefore, the order of halogenation significantly impacts the feasibility of obtaining the desired isomer.

A patent describes the synthesis of 2-bromo-5-iodobenzoic acid from 5-amino-2-bromobenzoic acid via a diazotization reaction followed by treatment with an iodide source. google.com This method provides a high yield of the desired product. google.com

Impact of Halogen Introduction Sequence on Synthetic Pathway Efficiency

For example, a synthetic route starting from 2-methyl-4-iodoaniline has been described. vulcanchem.com This pathway involves a series of transformations including bromination and oxidation to form the carboxylic acid, followed by amidation. vulcanchem.com While this route is longer, it may be advantageous if the starting material is more accessible or cost-effective than pre-halogenated benzoic acids.

The efficiency of each step, including the halogenation reactions, is critical. For instance, a method for producing 2-bromo-5-iodobenzoic acid from o-bromobenzoic acid using N-iodosuccinimide was reported to have a total recovery of around 60%. google.com In contrast, the diazotization route from 5-amino-2-bromobenzoic acid boasts a significantly higher yield of 93.8%. google.comvulcanchem.com

Optimization of Reaction Conditions and Considerations for Synthetic Scalability

For any synthetic route to be practical, especially for potential industrial applications, the reaction conditions must be optimized, and the process must be scalable.

Key parameters for optimization include the choice of solvent, temperature, reaction time, and catalyst. For amide bond formation, extensive research has been conducted to find the most efficient coupling reagents that minimize side reactions and allow for easy purification. researchgate.net Microflow reactors have been shown to enable rapid and strong activation of carboxylic acids, leading to efficient amide bond formation with minimal side reactions. nih.gov

When considering scalability, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of product isolation and purification become paramount. The diazotization route for 2-bromo-5-iodobenzoic acid, for example, is highlighted as being environmentally friendly and suitable for industrialized production due to its gentle reaction conditions and simple steps. google.com

Below is a data table summarizing a comparison of synthetic methods for a key intermediate, 2-bromo-5-iodobenzoic acid:

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Diazotization | 5-Amino-2-bromobenzoic acid | NaNO₂, NaI | 93.8 | >99 | vulcanchem.com |

| Sequential Halogenation | 2-Methyl-4-iodoaniline | NBS, KMnO₄ | 64 | 98 | vulcanchem.com |

Table 1: Comparison of Synthetic Methods for 2-Bromo-5-iodobenzoic Acid

This data clearly indicates the superiority of the diazotization method in terms of yield and purity for this particular intermediate.

Solvent Effects and Temperature Control in Amide Synthesis

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of amides, directly influencing reaction rates, yields, and the formation of byproducts. The polarity, boiling point, and coordinating ability of the solvent can significantly affect the solubility of reactants and the stabilization of transition states.

In the context of forming this compound from 2-bromo-5-iodobenzoic acid and n-butylamine, a variety of solvents can be considered. Non-polar aprotic solvents such as toluene (B28343) or xylene are often employed, particularly in methods that require the azeotropic removal of water to drive the equilibrium towards the amide product. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also common choices due to their excellent solvating power for a wide range of substrates. However, the use of such high-boiling point solvents can complicate product isolation. More recently, there has been a push towards greener solvent alternatives.

Temperature plays a critical role in overcoming the activation energy of the amidation reaction. Generally, higher temperatures accelerate the reaction rate. However, for substrates with multiple reactive sites or those prone to decomposition, precise temperature control is crucial to prevent side reactions. For instance, in the synthesis of related benzamides, reactions are often conducted at elevated temperatures, sometimes under reflux conditions, to ensure complete conversion. The optimal temperature is highly dependent on the specific reactants, catalysts, and solvent used. In some cases, reactions can be performed at room temperature, especially with the use of highly reactive coupling agents.

The interplay between solvent and temperature is a key consideration. For example, microwave-assisted synthesis often utilizes the rapid and uniform heating of polar solvents to achieve significantly accelerated reaction times at controlled temperatures. nih.govasianpubs.org

Table 1: Influence of Solvent and Temperature on Amide Synthesis

| Solvent | Typical Temperature Range (°C) | Key Characteristics & Considerations |

| Toluene | 80-110 (Reflux) | Allows for azeotropic removal of water; good for thermal methods. |

| Dichloromethane (DCM) | Room Temperature - 40 | Volatile and easy to remove; suitable for reactions with sensitive substrates. |

| N,N-Dimethylformamide (DMF) | Room Temperature - 150 | High solvating power; can be difficult to remove completely. |

| Acetonitrile (B52724) (MeCN) | Room Temperature - 82 (Reflux) | Polar aprotic solvent; often used in catalytic reactions. |

| Solvent-free | Variable (often elevated) | Environmentally friendly; requires at least one reactant to be molten. |

Rational Catalyst Selection for Enhanced Reaction Yields

The direct amidation of a carboxylic acid and an amine is often a slow process, necessitating the use of a catalyst or coupling agent to enhance reaction rates and yields. The choice of catalyst is particularly critical for challenging substrates like 2-bromo-5-iodobenzoic acid, which is both sterically hindered at the ortho position and electronically deactivated by the presence of two halogen atoms.

A variety of catalysts have been developed for amide bond formation. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, uronium/aminium salts, and organometallic catalysts. For sterically hindered and electron-deficient substrates, more reactive coupling reagents are often required.

Boronic acid catalysts have emerged as a powerful tool for direct amidation reactions. rsc.org They are thought to activate the carboxylic acid towards nucleophilic attack by the amine. Electron-deficient arylboronic acids, in particular, have shown high catalytic activity. rsc.org The mechanism is believed to involve the formation of an acyloxyboron intermediate.

Zirconium-based catalysts , such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and zirconium(IV) chloride (ZrCl₄), have also proven effective for the direct amidation of carboxylic acids and esters. doi.orgnih.gov These Lewis acidic catalysts can activate the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack of the amine. Zirconium catalysts have the advantage of being relatively moisture-tolerant compared to other Lewis acids. researchgate.net

Phosphonium and Uronium/Aminium Salts are a class of highly effective coupling reagents, particularly in peptide synthesis, but their application extends to general amide bond formation. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl)oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known to facilitate the coupling of sterically hindered amino acids and are therefore excellent candidates for the synthesis of this compound. rsc.org

Table 2: Common Catalysts/Coupling Reagents for Amide Synthesis

| Catalyst/Reagent | Class | Typical Conditions | Advantages |

| Boric Acid/Arylboronic Acids | Organocatalyst | Toluene, reflux with water removal | Inexpensive, low toxicity, effective for a range of substrates. asianpubs.orgorgsyn.org |

| Zirconium(IV) Chloride (ZrCl₄) | Lewis Acid | Toluene, reflux | Effective for direct amidation, relatively moisture tolerant. researchgate.net |

| HATU/HBTU | Uronium/Aminium Salt | DMF or DCM, room temp. with a base | High coupling efficiency, especially for hindered substrates. |

| COMU | Uronium Salt | DMF or MeCN, room temp. with a base | Highly reactive, often leads to high yields and short reaction times. rsc.org |

Application of Microwave-Assisted Synthesis for Accelerated Chemical Transformations

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating a wide variety of chemical reactions, including amide bond formation. nih.govasianpubs.org By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly to a desired temperature, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

The application of microwave irradiation to the synthesis of this compound and its analogues can offer significant advantages. The direct coupling of 2-bromo-5-iodobenzoic acid with n-butylamine can be performed under solvent-free conditions or in a minimal amount of a high-boiling polar solvent. This "green chemistry" approach minimizes waste and simplifies product work-up. nih.gov

In a typical microwave-assisted procedure, the carboxylic acid, amine, and a suitable catalyst (if required) are mixed in a microwave-safe vessel and subjected to irradiation at a specific temperature for a short period. The power and duration of the microwave irradiation are key parameters that need to be optimized for each specific reaction. The use of a catalyst in conjunction with microwave heating can have a synergistic effect, leading to even more efficient transformations. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. nih.gov

The rapid heating provided by microwaves can be particularly beneficial for driving reactions that are sluggish under conventional heating, such as those involving sterically hindered or electronically deactivated substrates.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govasianpubs.org |

| Energy Input | Indirect heating of the vessel | Direct heating of the reactants/solvent |

| Temperature Gradient | Non-uniform, potential for hot spots | Uniform heating |

| Yields | Often lower | Often higher |

| Byproducts | More prevalent due to longer reaction times | Often reduced |

| Solvent Use | Often requires bulk solvent | Can be performed solvent-free or with minimal solvent nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo N Butyl 5 Iodobenzamide

Reactivity Profile of Aryl Halogen Functionalities in Reaction Pathways

The presence of both a bromine and an iodine atom on the benzamide (B126) ring of 2-Bromo-N-butyl-5-iodobenzamide dictates its reactivity in cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, a key aspect in the synthesis of polysubstituted aromatic compounds.

Differentiated Reactivity of Aryl Bromides versus Aryl Iodides in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst. This difference in reactivity can be exploited to achieve selective functionalization of dihalogenated substrates.

For instance, in Sonogashira couplings, it is possible to selectively couple an alkyne to the aryl iodide position while leaving the aryl bromide intact by conducting the reaction at room temperature. wikipedia.org Similarly, in Suzuki-Miyaura cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond, allowing for selective arylation at the 5-position of this compound under carefully controlled conditions. The choice of catalyst, ligands, and reaction temperature can further fine-tune this selectivity. For example, using a less reactive catalyst or lower temperatures can favor the reaction at the more labile C-I bond.

The following table illustrates the typical selectivity observed in the Suzuki-Miyaura coupling of a dihalogenated aromatic compound, highlighting the preferential reaction at the iodine-bearing carbon.

Table 1: Illustrative Selectivity in Suzuki-Miyaura Coupling of a Dihaloarene

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product(s) | Selectivity (I:Br) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-1,1'-biphenyl | >95:5 |

| 2 | 2-Bromo-5-iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, CsF | 2-Bromo-5-(4-methoxyphenyl)pyridine | >90:10 |

This table presents illustrative data based on typical outcomes for similar dihaloarene systems and is intended to demonstrate the general principle of selective reactivity.

Elucidation of Pathways Involving Carbon-Halogen Bond Cleavage

The cleavage of the carbon-halogen bond is a critical step in many transition metal-catalyzed reactions, most notably in the oxidative addition of the aryl halide to the metal center. For this compound, the cleavage of the C-I and C-Br bonds can proceed through different mechanistic pathways, depending on the reaction conditions and the nature of the palladium catalyst.

The oxidative addition of an aryl halide to a palladium(0) complex is a key step in the catalytic cycle of many cross-coupling reactions. This process can occur via a concerted three-center transition state, where the palladium atom interacts simultaneously with the ipso-carbon and the halogen atom. Alternatively, a stepwise SNAr-type mechanism can operate, particularly for more electron-deficient aryl halides or in polar solvents. In this pathway, the palladium complex first attacks the aromatic ring, forming a Meisenheimer-type intermediate, followed by the departure of the halide anion.

Kinetic studies on the oxidative addition of haloheteroarenes to [Pd(0)(PPh₃)₂] have shown that the mechanism can be dependent on the halogen. For iodoarenes, a classical concerted mechanism is generally observed. In contrast, for bromo- and chloroarenes, an SNAr-type mechanism can be favored, especially in polar solvents like DMF. wikipedia.org This suggests that in this compound, the cleavage of the C-I bond is more likely to proceed through a concerted pathway, while the C-Br bond might follow a stepwise route under certain conditions.

Amide Linkage Reactivity and Activation Studies

The N-butylbenzamide functionality in this compound offers another site for chemical modification. While amides are generally considered to be relatively unreactive due to resonance stabilization, various methods have been developed to activate the amide group for further transformations.

Electrophilic Activation of Amide Groups for New Bond Formations

The transformation of the C–H bond into a C–N bond is a significant area of synthetic chemistry. chemrxiv.org One strategy to achieve this is through electrophilic amination, where an electrophilic nitrogen source reacts with a nucleophilic carbon. wikipedia.orgdntb.gov.ua In the context of the amide linkage, activation can be achieved by converting the amide into a more electrophilic species. For example, treatment of secondary amides with triflic anhydride (B1165640) (Tf₂O) can generate highly electrophilic nitrilium ion intermediates. These intermediates are capable of reacting with various nucleophiles, including arenes and alkenes, to form new carbon-carbon bonds. researchgate.net

Another approach involves the use of O-benzoylhydroxylamines as electrophilic aminating reagents in transition metal-catalyzed reactions. rsc.org These reagents can be used in copper-catalyzed hydroamination reactions, where an alkene inserts into a copper(I)-hydride species, followed by oxidative addition of the aminating agent and reductive elimination to form the C-N bond. nih.gov Such strategies could potentially be applied to modify the N-butyl group of this compound or to introduce new nitrogen-containing functionalities.

Radical-Mediated Processes at the Amide Nitrogen Atom

Radical reactions provide a powerful tool for the functionalization of otherwise inert C-H bonds. In the case of N-alkylamides, radical-mediated processes can be initiated at the α-carbon to the nitrogen atom. For instance, visible-light-induced dual catalysis using a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst can generate an N-α alkyl radical from secondary N-alkylamides. nih.gov This nucleophilic radical can then react with various electrophilic acceptors.

The following table presents representative examples of radical-mediated C-H functionalization of N-alkylamides, illustrating the types of transformations that could be envisioned for this compound.

Table 2: Illustrative Examples of Radical-Mediated Functionalization of N-Alkylamides

| Entry | N-Alkylamide Substrate | Radical Precursor/Reagent | Product Type |

|---|---|---|---|

| 1 | N-Cyclohexylbenzamide | N-(Acyloxy)phthalimide | α-Alkylated Amide |

| 2 | N-Butyl-N-methylformamide | Di-tert-butyl peroxide | α-Aminated Product |

This table provides illustrative examples based on known radical reactions of N-alkylamides and is intended to show potential reaction pathways.

Exploration of Concerted and Stepwise Reaction Mechanisms

In the context of palladium-catalyzed cross-coupling reactions involving this compound, the oxidative addition step is a key point where this mechanistic dichotomy is relevant. As discussed in section 3.1.2, the oxidative addition of the C-I and C-Br bonds can proceed through either a concerted or a stepwise pathway.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic details. For example, DFT calculations have shown that for the oxidative addition of aryl halides to palladium(0) complexes, the nature of the ligand and the substrate can influence the preferred mechanism. chemrxiv.orgnih.gov For instance, monoligated palladium complexes, such as Pd(PPh₃), are more likely to react via a concerted mechanism, while bis-ligated complexes like Pd(PPh₃)₂ may favor a stepwise pathway. chemrxiv.org

The choice between a concerted and a stepwise mechanism can have significant implications for the stereochemistry and regioselectivity of the reaction. A concerted mechanism is often associated with a specific stereochemical outcome, whereas a stepwise mechanism, proceeding through a discrete intermediate, may allow for isomerization and loss of stereochemical information. Understanding these mechanistic nuances is therefore critical for controlling the outcome of reactions involving this compound and for the rational design of more efficient and selective catalytic systems.

Identification of Radical Intermediates in Halogenation and Arylation Reactions

Free radical reactions are a cornerstone of organic synthesis, and the halogenated aromatic ring of this compound is a potential substrate for such transformations. The identification of fleeting radical intermediates is crucial for confirming a radical-mediated pathway. This is typically achieved through a combination of indirect methods, such as radical trapping, and direct spectroscopic observation.

One common method to generate radical intermediates from precursors is through the use of radical initiators, such as azobisisobutyronitrile (AIBN), often in the presence of a halogen source like N-bromosuccinimide (NBS) for bromination reactions. The initiation step involves the homolytic cleavage of the initiator to generate radicals, which can then abstract a hydrogen atom or react with the aromatic system.

To detect these short-lived species, chemists often employ radical trapping agents. nih.govacs.org These are molecules that react rapidly with the transient radical to form a stable, detectable product. A widely used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. The reaction of a carbon-centered radical with TEMPO results in the formation of a stable alkoxyamine, which can be isolated and characterized, providing evidence for the existence of the initial radical. The trapped products can be analyzed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure. chimia.ch

Another powerful technique for the direct detection of radical intermediates is Electron Paramagnetic Resonance (EPR) spectroscopy. libretexts.orgnih.gov This method is specific to species with unpaired electrons and can provide detailed information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei. While the concentration of radical intermediates in a reaction mixture is often very low, making detection challenging, EPR remains the most definitive method for their direct observation. nih.gov

Table 1: Techniques for the Identification of Radical Intermediates

| Technique | Principle | Information Obtained |

|---|---|---|

| Radical Trapping with TEMPO | A stable nitroxide radical (TEMPO) reacts with transient radicals to form stable adducts. | Indirect evidence of radical formation; structure of the trapped radical can be determined by MS and NMR. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Measures the absorption of microwave radiation by unpaired electrons in a magnetic field. | Direct detection of radical species; provides information on the electronic structure and environment of the radical. |

| Mass Spectrometry (MS) with Chemical Ionization | Soft ionization techniques can allow for the detection of radical cations. | Detection of radical intermediates, particularly those with longer lifetimes or that can be stabilized in the gas phase. nih.gov |

Characterization of Anionic Intermediates in Metal-Catalyzed Coupling Processes

Metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The dihalogenated nature of this compound makes it an interesting substrate for selective cross-coupling reactions, such as the Ullmann condensation, which is typically catalyzed by copper. organic-chemistry.org The mechanism of these reactions often involves the formation of anionic organometallic intermediates.

In the context of copper-catalyzed amidation or arylation reactions, a key mechanistic question is the nature of the active copper species and the intermediates in the catalytic cycle. Research on related systems has shown that copper(I) amidate and imidate complexes are crucial intermediates. nih.govresearchgate.net These anionic complexes can be formed by the reaction of an amide with a copper(I) source.

The characterization of these anionic intermediates is often accomplished through a combination of solution-phase studies and solid-state analysis. For instance, copper(I) amidate complexes have been synthesized and characterized by X-ray diffraction, providing precise information about their solid-state structure. nih.gov These studies have revealed that such complexes can exist in either neutral or ionic forms. In solution, techniques like conductivity measurements and ¹H NMR spectroscopy can elucidate the predominant form of the complex in a given solvent. nih.gov

The mechanism of the Ullmann reaction itself has been a subject of extensive debate, with several pathways proposed, including oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rsc.org Computational studies, in conjunction with experimental evidence, have been instrumental in exploring the feasibility of these different mechanistic proposals. researchgate.net

Table 2: Methods for Characterizing Anionic Intermediates in Copper-Catalyzed Coupling

| Method | Purpose | Key Findings in Analogous Systems |

|---|---|---|

| X-ray Diffraction | Determination of the solid-state structure of isolated intermediates. | Revealed the structures of neutral and ionic copper(I) amidate complexes. nih.gov |

| NMR Spectroscopy | Characterization of the structure and dynamics of intermediates in solution. | Used to show the predominance of ionic forms of copper complexes in polar solvents like DMSO. nih.gov |

| Conductivity Measurements | To determine the ionic nature of complexes in solution. | Confirmed the ionic character of certain copper(I) amidate complexes in solution. nih.gov |

| Kinetic Studies | To assess the competence of a proposed intermediate in the catalytic cycle. | Stoichiometric reactions of isolated intermediates with aryl halides demonstrated their kinetic competence. nih.gov |

| Computational Studies (DFT) | To model reaction pathways and the energetics of intermediates and transition states. | Explored the viability of different mechanistic pathways, such as those involving Cu(I)/Cu(III) cycles. researchgate.net |

Advanced Synthetic Applications and Derivative Synthesis of 2 Bromo N Butyl 5 Iodobenzamide As a Building Block

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzamides

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium and copper catalysts being particularly prominent. wikipedia.org In the context of dihalogenated substrates like 2-Bromo-N-butyl-5-iodobenzamide, the differing bond strengths of C-I and C-Br allow for chemoselective reactions. Generally, the C-I bond is more reactive and will undergo oxidative addition to a low-valent metal center more readily than the C-Br bond. This inherent reactivity difference can be exploited to achieve selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis. These reactions have revolutionized the way chemists approach the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For a substrate like this compound, the sequential nature of palladium-catalyzed couplings at the iodo and bromo positions allows for the controlled and divergent synthesis of a wide array of derivatives.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a fundamental method for the formation of carbon-carbon triple bonds. For this compound, a selective Sonogashira coupling would be expected to occur at the more reactive C-I bond. This would yield a 5-alkynyl-2-bromobenzamide derivative, which could then undergo further reactions at the bromine position.

The general conditions for a Sonogashira coupling involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, a base (typically an amine), and a suitable solvent. The choice of palladium ligand and reaction conditions can be tuned to optimize the yield and selectivity of the desired product. While specific examples for this compound are not prevalent in the literature, the Sonogashira coupling of related bromo- and iodo-substituted aromatics is well-established. For instance, the Sonogashira cross-coupling of 5-bromoindole (B119039) with phenylacetylene (B144264) has been reported, demonstrating the feasibility of this reaction on halogenated heterocycles. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 2-Bromo-N-butyl-5-(phenylethynyl)benzamide |

| 2 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | DMF | 2-Bromo-N-butyl-5-(hex-1-yn-1-yl)benzamide |

This table presents plausible reaction conditions based on general knowledge of the Sonogashira coupling, as specific literature for the target compound is limited.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction on this compound would be expected to proceed selectively at the C-I bond.

This selectivity allows for the introduction of an aryl or heteroaryl group at the 5-position, leading to the formation of a biaryl structure. The resulting 2-bromo-5-aryl-N-butylbenzamide can then be subjected to a second Suzuki-Miyaura coupling or other cross-coupling reactions to functionalize the 2-position. The synthesis of biaryls fused to seven-membered sultams has been achieved through related palladium-catalyzed domino reactions, highlighting the utility of such approaches. researchgate.net

Table 2: Plausible Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 2-Bromo-N-butyl-[1,1'-biphenyl]-3-carboxamide |

| 2 | This compound | Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane | 2-Bromo-N-butyl-5-(pyridin-3-yl)benzamide |

This table illustrates potential Suzuki-Miyaura couplings for the target compound based on established methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of immense importance in medicinal chemistry, as the resulting arylamine motifs are prevalent in many pharmaceutical agents. For this compound, a selective Buchwald-Hartwig amination at the 5-position would introduce a new amino substituent, which could be a primary or secondary amine, or even a protected amine.

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of substrates. The C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with various amines has been shown to proceed in excellent yields, demonstrating the applicability of this reaction to halogenated amide-containing systems. beilstein-journals.org

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 2-Bromo-N-butyl-5-(morpholin-4-yl)benzamide |

| 2 | This compound | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 2-Bromo-5-(phenylamino)-N-butylbenzamide |

This table provides hypothetical examples of Buchwald-Hartwig amination on the target compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. collectionscanada.gc.ca The intramolecular version of this reaction is a powerful tool for the construction of cyclic and polycyclic systems. wikipedia.org If the N-butyl group of this compound were replaced with a substituent containing a terminal alkene, an intramolecular Heck reaction could be envisioned.

For example, if the N-substituent were an N-allyl group, cyclization could potentially occur at either the 2- or 5-position, depending on which halogen is present and the reaction conditions. Given the higher reactivity of the C-I bond, an initial intramolecular Heck reaction would likely involve this position. Such annulation strategies are valuable for the synthesis of complex heterocyclic scaffolds. The intramolecular Heck reaction is widely used to generate cyclic products with ring sizes ranging from four to twenty-seven atoms. wikipedia.org

Copper-Catalyzed Carbon-Heteroatom Bond Formations

While palladium catalysis is dominant, copper-catalyzed cross-coupling reactions, particularly for the formation of carbon-heteroatom bonds, offer a valuable alternative. The Ullmann condensation, a classical copper-catalyzed reaction, has been modernized and is now a reliable method for C-N, C-O, and C-S bond formation.

For this compound, a copper-catalyzed amination could be employed, potentially offering different selectivity or reactivity compared to palladium-based systems. Copper-catalyzed selective C-N bond formation has been demonstrated with 2-bromo-5-iodopyridine, where amination occurred preferentially at the C-5 position. researchgate.net This suggests that a similar selective amination could be achieved with this compound. Furthermore, copper-catalyzed oxidative cascade reactions of 2-iodobenzamide (B1293540) derivatives have been developed for the synthesis of complex heterocyclic products. ntnu.edu.tw

Iron-Catalyzed Transformations in Benzamide (B126) Chemistry

While palladium and copper dominate cross-coupling chemistry, iron has emerged as an inexpensive, abundant, and less toxic alternative for catalyzing unique transformations.

Site-selective C-H functionalization is a powerful tool for streamlining synthesis. A recently developed method reports an iron-enabled para-selective C-H silylation of benzamide derivatives using chlorosilanes. wikipedia.org This transformation provides an efficient route to para-silicon functionalized benzamides from readily available starting materials. wikipedia.org The reaction is particularly effective for electron-deficient aromatic rings. wikipedia.org

While this reaction is designed to functionalize an available C-H bond at the position para to the directing amide group, its relevance to this compound is noteworthy. In a hypothetical scenario with a related substrate like 2-bromo-N-butylbenzamide, this iron-catalyzed reaction would install a silyl (B83357) group at the C-5 position. In the case of the title compound, the C-5 position is already occupied by iodine. This highlights the complementary nature of synthetic methods; while cross-coupling leverages the pre-installed C-I bond, C-H activation offers a strategy to functionalize the unsubstituted ring positions of related benzamides.

Intramolecular Cyclization and Heteroannulation Strategies

The ortho-bromo-N-butylbenzamide structure is an ideal precursor for a variety of cyclization reactions to build fused heterocyclic systems.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. A highly efficient method for their synthesis involves the reaction of 2-halobenzamides with nitriles. wikipedia.org This copper-catalyzed process proceeds through a nucleophilic addition of the benzamide to the nitrile, followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to form the quinazolinone ring system.

Given its 2-bromo-benzamide core, this compound is an excellent candidate for this transformation. The reaction with a selected nitrile (R-CN) in the presence of a copper catalyst and a base like potassium tert-butoxide (tBuOK) would be expected to yield a 2-substituted-7-iodo-3-butylquinazolin-4(3H)-one. The iodine at the 7-position remains available for subsequent functionalization, making this a powerful strategy for building complex, highly substituted quinazolinones.

| Heterocycle | Reactant | Catalyst/Conditions | Potential Product Core |

| Quinazolinone | Nitrile (R-CN) | Cu(I) salt, tBuOK | 2-R-7-iodo-3-butylquinazolin-4(3H)-one |

| Indole (B1671886) Conjugate | Indole-based boronic acid or stannane | Pd or Cu catalyst | N-butyl-5-iodo-2-(indolyl)benzamide |

Furthermore, the halogenated framework of this compound makes it a valuable partner for constructing molecules containing indole scaffolds, which are ubiquitous in medicinal chemistry. ontosight.ai Rather than cyclizing to form an indole, the compound can be coupled with pre-formed indole derivatives using reactions like Suzuki or Stille coupling. For instance, a Suzuki coupling with an indoleboronic acid derivative could selectively occur at either the C-I or C-Br bond, depending on the reaction conditions, to link the benzamide and indole moieties.

The synthesis of fused sulfur- and selenium-containing heterocycles like benzodithioles and benzothiaselenoles typically requires specific substitution patterns on the aromatic precursor. The formation of a 1,3-benzodithiole (B1625575) ring, for example, generally proceeds from precursors such as ortho-dihalobenzenes or catechol derivatives, which can react with a one-carbon-two-sulfur synthon.

The 1,2,5-substitution pattern of this compound does not lend itself to the direct, one-step formation of a simple benzodithiole or benzothiaselenole skeleton through common cyclization methods. These syntheses usually rely on the reaction of reagents like sodium disulfide (Na₂S₂) or related selenium analogues with ortho-dihalogenated precursors to form the five-membered heterocyclic ring. The lack of two leaving groups in an ortho relationship on the title compound makes this specific application synthetically challenging and not a reported pathway.

Homo-Annulation Reactions to Phenanthridinones

The synthesis of phenanthridinones, a class of compounds with significant pharmacological interest, can be achieved through the homo-annulation of o-halobenzamides. This process involves a formal redox-neutral dimerization. In this context, a molecule like this compound serves as a prime substrate for palladium-catalyzed homo-coupling reactions. researchgate.netmdpi.com

The reaction typically proceeds through a domino sequence involving the formation of both a C-C and a C-N bond in a single operation. researchgate.net Catalyzed by a palladium complex, often in the absence of phosphine ligands and in a solvent like N,N-dimethylacetamide (DMA), the process is highly efficient. researchgate.net The reaction mechanism involves the activation of the carbon-halogen bonds by the palladium catalyst, leading to the construction of the polycyclic phenanthridinone core. researchgate.net Microwave-assisted synthesis has also been reported to accelerate this transformation, allowing for the rapid generation of a diverse range of N-substituted phenanthridinones.

The general reaction scheme for the palladium-catalyzed synthesis of N-substituted phenanthridinones from 2-bromobenzamides is presented below.

| Substrate | Catalyst System | Product | Key Feature |

| 2-Bromobenzamides | Palladium catalyst, Base | N-Substituted Phenanthridinones | Forms C-C and C-N bonds in one pot. researchgate.net |

| o-Halobenzamides | Pd/PPh3, Base | N-Substituted/NH-Phenanthridinones | Rapid synthesis via microwave assistance. |

| 2-Bromobenzamides | Phosphine-free Palladium Catalyst | Phenanthridinone Derivatives | Efficient for less reactive o-chlorobenzamides as well. researchgate.net |

Electrochemical Transformations and Radical Aryl Migration Studies

Recent advancements have utilized electrochemical methods to induce novel transformations in substrates like this compound, focusing on radical-mediated aryl migrations.

Electroreductive Dehalogenation Processes

An electroreductive process has been developed for N-aryl-2-iodobenzamides, which is analogous to the potential transformations of this compound. rsc.org This method employs catalytic amounts of a redox mediator, such as 9-bromophenanthrene, in an undivided electrochemical cell. rsc.org The process initiates with the single-electron reduction at the cathode, selectively targeting the carbon-iodine bond due to its lower reduction potential compared to the carbon-bromine bond. This selective C–I bond cleavage generates an aryl radical, which is the key reactive intermediate for subsequent transformations. rsc.org This transition metal-free method is conducted under mild conditions and avoids the use of chemical reductants or sacrificial anodes. rsc.org

Mechanistic Insight into Intramolecular 1,4-Aryl Migration

The aryl radical generated via electroreductive dehalogenation undergoes a specific cascade of reactions to achieve a 1,4-aryl migration. rsc.org The mechanism proceeds as follows:

Aryl Radical Generation : Cathodic single-electron reduction of the C-I bond forms an aryl radical. rsc.org

Intramolecular Spirocyclization : The generated radical undergoes a 5-exo-trig spirocyclization onto the amide's carbonyl carbon. rsc.org

C–N Bond Cleavage : The resulting intermediate undergoes C–N bond cleavage. rsc.orgresearchgate.net

Hydrogen Atom Abstraction : The final step involves a hydrogen atom abstraction to yield the biaryl product. rsc.org

This radical cascade provides a pathway to structurally diverse biaryls from readily available N-aryl-2-iodobenzamides. rsc.org

Development of Hypervalent Iodine Reagents from Benzamide Precursors

The iodine atom in this compound allows for its conversion into a hypervalent iodine reagent, specifically a benziodazolone derivative. These reagents are valuable in various oxidative chemical transformations.

Synthesis and Reactivity Profiles of Benziodazolones

Benziodazolones can be conveniently synthesized from the corresponding iodobenzamides. The process involves the reaction of the iodobenzamide precursor with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as acetonitrile (B52724) at room temperature. mdpi.com This one-step procedure yields the stable, heterocyclic hypervalent iodine compound. mdpi.com

The resulting benziodazolones are effective reagents that can act as coupling assistants in various reactions. mdpi.com Their reactivity is centered on the hypervalent iodine atom, which facilitates ligand exchange and subsequent transformations. mdpi.com

Table of Benziodazolone Synthesis:

| Starting Material | Reagent | Product | Conditions |

|---|

Applications in Oxidative Transformations and Amidation Reactions

Benziodazolones, derived from precursors like this compound, have found significant applications in organic synthesis.

Amidation and Esterification Reactions : In combination with triphenylphosphine (B44618) (PPh₃) and pyridine, benziodazolones can smoothly react with amines or alcohols. mdpi.com This reaction results in the formation of amides or esters, respectively. mdpi.com The benzamide ligand on the iodine reagent is transferred to the nucleophile, demonstrating the utility of these reagents as coupling agents. mdpi.com

Oxidative Transformations : As hypervalent iodine compounds, benziodazolones are effective oxidants. They can participate in dehydrogenative coupling reactions between different molecular components. mdpi.com Furthermore, derivatives like azidobenziodazolone (ABZ) have been used to generate azido (B1232118) radicals under photoredox conditions for reactions like azidoalkynylation of styrenes. epfl.ch

Functionalization of Aromatic Rings via Carbon-Hydrogen Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. This approach allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. In the context of aromatic compounds, this strategy provides powerful tools for modifying complex molecules.

Direct C-H Bond Iodination Mediated by N-Iodoamides

Direct C-H iodination is a valuable transformation, as the resulting aryl iodides are versatile intermediates for a multitude of subsequent reactions, including the Suzuki, Heck, and Sonogashira couplings. One effective class of reagents for this purpose is N-iodoamides. Although no literature currently documents the use of an N-iodoamide derived from this compound, the principles of this reaction are well-established with other N-iodoamides, most notably N-iodosuccinimide (NIS).

The general mechanism for the iodination of aromatic rings with N-iodoamides is an electrophilic aromatic substitution (SEAr). The N-I bond is polarized, rendering the iodine atom electrophilic. The reactivity of the N-iodoamide is significantly enhanced by the presence of an acid catalyst. The acid protonates or coordinates to the amide's carbonyl oxygen, which increases the electrophilicity of the iodine atom, making it reactive enough to attack even deactivated aromatic rings. researchgate.netacs.orgjournals.co.za

The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic iodine of the activated N-iodoamide, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the iodinated aromatic product.

Research Findings:

Extensive research on N-iodosuccinimide (NIS) demonstrates the broad applicability of N-iodoamides for the regioselective iodination of a diverse range of aromatic compounds. The reaction conditions can be tailored based on the reactivity of the aromatic substrate.

Activated Aromatics: Electron-rich aromatic compounds, such as phenols, anilines, and anisoles, can be readily iodinated using NIS, often with only a catalytic amount of a protic acid like trifluoroacetic acid (TFA) in a solvent such as acetonitrile. organic-chemistry.orglookchem.com

Deactivated Aromatics: For less reactive or deactivated substrates (e.g., those bearing electron-withdrawing groups like nitro or cyano groups), stronger acid catalysis is required. This can be achieved using stoichiometric amounts of strong acids like sulfuric acid or powerful Lewis acids. researchgate.netacs.org An iron(III)-catalyzed method using NIS has been shown to be highly effective for the iodination of a wide range of substrates, including those with deactivating groups. acs.org

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the aromatic ring, consistent with classical electrophilic aromatic substitution patterns.

The following tables summarize typical findings from studies on the iodination of aromatic compounds using N-iodosuccinimide (NIS), illustrating the reaction's versatility.

Table 1: Iodination of Activated Aromatic Compounds with NIS and Catalytic Acid

This table presents data on the iodination of electron-rich aromatic substrates. The use of a mild acid catalyst is generally sufficient for high conversion and yield.

| Entry | Substrate | Acid Catalyst (equiv.) | Solvent | Time (h) | Product | Yield (%) | Ref. |

| 1 | Anisole | TFA (cat.) | MeCN | <1 | 4-Iodoanisole | >95 | organic-chemistry.org |

| 2 | Phenol | PTSA (cat.) | MeCN | 24 | 4-Iodophenol | High | nih.gov |

| 3 | Acetanilide | TFA (cat.) | MeCN | 1 | 4-Iodoacetanilide | 98 | organic-chemistry.org |

| 4 | o-Xylene | TFA (10 equiv.) | MeCN | 16 | 4-Iodo-o-xylene | >95 | lookchem.com |

TFA = Trifluoroacetic Acid; PTSA = p-Toluenesulfonic Acid; MeCN = Acetonitrile

Table 2: Iodination of Deactivated and Complex Aromatic Compounds

This table showcases the iodination of more challenging substrates, which typically require stronger catalytic systems or harsher conditions to achieve good results.

| Entry | Substrate | Catalyst System | Solvent | Time (h) | Product | Yield (%) | Ref. |

| 1 | Nitrobenzene | NIS / H₂SO₄ | H₂SO₄ | 20 | 3-Iodonitrobenzene | High | researchgate.netlookchem.com |

| 2 | Benzoic Acid | NIS / H₂SO₄ | H₂SO₄ | 20 | 3-Iodobenzoic acid | High | researchgate.net |

| 3 | 4-Nitroaniline | Fe(NTf₂)₃ (cat.), NIS | DCE | 2 | 2-Iodo-4-nitroaniline | 73 | acs.org |

| 4 | Toluene | NIS / H₂SO₄ (5M) | Toluene | 1 | o/p-Iodotoluene | 95 | journals.co.za |

H₂SO₄ = Sulfuric Acid; Fe(NTf₂)₃ = Iron(III) tris(bis(trifluoromethanesulfonyl)imide); DCE = 1,2-Dichloroethane

These findings underscore that N-iodoamides are powerful reagents for the direct C-H iodination of aromatic rings. A hypothetical N-iodoamide derived from this compound would be expected to exhibit similar reactivity, acting as an electrophilic iodine source under acidic catalysis. The steric and electronic properties imparted by the bromo and N-butylamido groups would influence its reactivity and could potentially be leveraged in specialized synthetic applications.

Computational Chemistry and Theoretical Characterization of 2 Bromo N Butyl 5 Iodobenzamide Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the optimized geometry and electronic properties of molecules. For a molecule like 2-Bromo-N-butyl-5-iodobenzamide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation.

A hypothetical table of optimized geometrical parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| Phenyl-C=O Dihedral Angle | Variable, dependent on conformation |

Note: These are estimated values and would need to be confirmed by actual DFT calculations.

Molecular Orbital Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, which is more polarizable than bromine. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, particularly the carbon atoms attached to the electronegative halogens.

A hypothetical representation of the HOMO-LUMO analysis for this compound is provided in the table below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron density concentrated on the iodinated phenyl ring. |

| LUMO | -1.8 | Electron density on the benzamide (B126) moiety, with contributions from the C-Br and C-I antibonding orbitals. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MESP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond donation. The areas around the hydrogen atoms of the amide and the butyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The halogen atoms, particularly iodine, would show a region of positive potential on their outermost surface (the σ-hole), which is characteristic of halogen bonding interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal hyperconjugative interactions that contribute to its stability. Key interactions would likely include the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C=O bond (n(N) -> π*(C=O)) would indicate the degree of resonance in the amide group. The analysis would also shed light on the nature of the C-Br and C-I bonds.

A hypothetical table of significant NBO interactions for this compound is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) | π(C-N) | ~25-35 |

| LP(N) | π(C=O) | ~40-60 |

| π(C=C) of phenyl ring | π*(C=C) of phenyl ring | ~15-25 |

Note: These values are illustrative and based on typical amide structures.

Global Reactivity Parameters and Fukui Functions for Predicting Chemical Behavior

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an optimal number of electrons.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. For this compound, the carbonyl carbon would be a likely site for nucleophilic attack, while the oxygen and the halogenated positions on the ring would be susceptible to electrophilic attack.

A hypothetical table of global reactivity parameters for this compound is presented below.

| Parameter | Value (eV) |

| Electronegativity (χ) | ~4.15 |

| Chemical Hardness (η) | ~2.35 |

| Electrophilicity Index (ω) | ~3.67 |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Intramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The conformational flexibility of this compound is primarily due to the rotation around the C-N bond and the single bonds within the N-butyl group. Computational studies on similar N-alkylbenzamides have explored the rotational barriers and the relative stabilities of different conformers. nih.gov For the title compound, a key aspect of its conformational preference would be the interplay of steric hindrance from the bulky substituents and potential intramolecular interactions.

Intramolecular hydrogen bonding could occur between the amide hydrogen and the bromine atom, although this is less common than with more electronegative halogens like fluorine. Of particular interest is the potential for intramolecular halogen bonding. nih.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, an intramolecular halogen bond could potentially form between the iodine atom (as the donor) and the carbonyl oxygen or the bromine atom (as the acceptor). Computational modeling is essential to determine the existence and strength of such interactions, which can significantly influence the molecule's conformation and properties. rsc.org

Advanced Analytical Spectroscopic and Chromatographic Methods in Research on 2 Bromo N Butyl 5 Iodobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

Proton (¹H) NMR Spectroscopy for Characterization of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-Bromo-N-butyl-5-iodobenzamide, distinct signals corresponding to the aromatic and aliphatic protons are observed.

The aromatic region of the spectrum would be expected to show signals for the three protons on the benzene (B151609) ring. The positions of these signals (chemical shifts, δ) are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the amide group. The proton ortho to the bromine atom, the proton between the iodine and the amide group, and the proton ortho to the iodine atom would each produce a distinct signal, likely appearing as doublets or doublets of doublets due to coupling with neighboring protons.

The aliphatic region would feature signals for the N-butyl group. The methylene (B1212753) (CH₂) group directly attached to the nitrogen atom of the amide would be deshielded and appear at a downfield chemical shift compared to the other methylene groups. This signal would likely be a triplet, coupling with the adjacent CH₂ group. The subsequent two methylene groups would show more complex splitting patterns (multiplets), and the terminal methyl (CH₃) group would typically appear as a triplet at the most upfield position of the butyl chain signals.

Table 1: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.0 | m |

| NH (Amide) | ~8.2 | br s |

| N-CH₂ | 3.3 - 3.5 | t |

| CH₂ | 1.5 - 1.7 | m |

| CH₂ | 1.3 - 1.5 | m |

| CH₃ | 0.9 - 1.0 | t |

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions. m = multiplet, br s = broad singlet, t = triplet.

Carbon-13 (¹³C) NMR Spectroscopy for Detailed Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The six aromatic carbons will produce signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to the electronegative bromine and iodine atoms will have their chemical shifts significantly influenced. The remaining four carbons of the N-butyl group will appear in the aliphatic region (typically 10-50 ppm).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Aromatic C-I | ~95 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-C(O) | ~142 |

| N-CH₂ | ~40 |

| CH₂ | ~31 |

| CH₂ | ~20 |

| CH₃ | ~14 |

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comyoutube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for confirming the sequence of protons in the N-butyl chain and for assigning the relative positions of the protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure. researchgate.net For instance, the proton signal of the N-CH₂ group will show a cross-peak with the carbon signal of that same group.

By combining the information from ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, a complete and detailed structural assignment of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amides. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. nih.gov As the solvent evaporates, ions of the analyte are produced, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The gentle nature of ESI often results in minimal fragmentation, with the molecular ion peak being the most prominent. nih.gov For this compound (C₁₁H₁₃BrINO), HR-ESI-MS would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule with very high precision, allowing for the confirmation of its elemental formula.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a more energetic ionization method where the sample is bombarded with a high-energy electron beam. chemrxiv.org This process typically causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can serve as a "fingerprint" for the compound. nih.gov While the molecular ion peak may sometimes be weak or absent in EI-MS, the observed fragments provide valuable structural information. chemrxiv.org For this compound, characteristic fragments would be expected from the cleavage of the N-butyl group and the loss of the halogen atoms. The analysis of these fragmentation patterns can further corroborate the structure determined by NMR spectroscopy.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bromine |

Application in Reaction Monitoring via Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for monitoring the progress of chemical reactions, providing real-time or near-real-time information on the consumption of reactants and the formation of products. In the synthesis of this compound, MS can be employed to track the key reaction steps, such as the amidation of 2-bromo-5-iodobenzoic acid with n-butylamine.

By periodically sampling the reaction mixture and analyzing it via techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), researchers can monitor the decrease in the signal corresponding to the starting materials and the concurrent increase in the signal for the desired product. A related study on the LC-MS/MS analysis of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its metabolite highlights the utility of mass spectrometry in quantifying structurally similar compounds in complex matrices. researchgate.net This approach allows for the determination of reaction endpoints, the identification of any side products, and the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Hypothetical Mass Spectrometry Data for Reaction Monitoring

| Time (hours) | Relative Intensity of 2-bromo-5-iodobenzoic acid (m/z) | Relative Intensity of this compound (m/z 381.9 [M-H]⁻) |

| 0 | 100% | 0% |

| 1 | 65% | 35% |

| 2 | 30% | 70% |

| 4 | 5% | 95% |

| 6 | <1% | >99% |

Note: The m/z value of 381.9 for the deprotonated molecule [M-H]⁻ of this compound is consistent with its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the key structural motifs. The progress of the amidation reaction can also be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid starting material and the appearance of the N-H and C=O stretches of the amide product.

The study of benzamide (B126) and its derivatives by IR spectroscopy reveals characteristic vibrational modes. The N-H stretching vibration in secondary amides typically appears in the region of 3300-3500 cm⁻¹, while the strong carbonyl (C=O) stretching absorption is expected around 1630-1680 cm⁻¹. researchgate.net The presence of the aromatic ring will also give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (amide) | ~3300 | Stretching |

| C-H (aromatic) | >3000 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=O (amide) | ~1650 | Stretching (Amide I) |

| N-H (amide) | ~1550 | Bending (Amide II) |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N (amide) | 1200-1350 | Stretching |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of its molecular structure. This technique is crucial for confirming the connectivity of the atoms and the stereochemistry of the molecule.

Beyond the individual molecule, SCXRD provides invaluable insights into how molecules are arranged in the crystal lattice, governed by a variety of intermolecular interactions. ias.ac.in For this compound, the presence of the amide group allows for the formation of strong hydrogen bonds, typically an N-H···O interaction, which can lead to the formation of well-defined supramolecular synthons. ias.ac.innih.gov These synthons, in turn, can assemble into one-, two-, or three-dimensional networks.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of synthesized compounds like this compound and for monitoring the progress of a reaction.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. For a moderately nonpolar compound like this compound, a C18 or C8 column would be a suitable choice for the stationary phase. sigmaaldrich.comhplc.eu The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.

By developing an appropriate gradient or isocratic elution method, a sharp, symmetrical peak for the target compound can be achieved, allowing for its separation from any impurities or unreacted starting materials. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The development of HPLC methods for the separation of aromatic amines and amides is well-established, providing a strong basis for method development for the title compound. tandfonline.comresearchgate.netacs.org

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of reactions and for the initial screening of separation conditions. wikipedia.orgkhanacademy.orgorgchemboulder.com In the synthesis of this compound, TLC can be used to quickly assess the progress of the reaction by spotting the reaction mixture on a TLC plate alongside the starting materials.

The separation on the TLC plate is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more nonpolar product will appear and intensify at a higher Retention Factor (Rf) value. Visualization is typically achieved under UV light, where the aromatic rings will quench the fluorescence of the plate, appearing as dark spots. orgchemboulder.com TLC is also an excellent tool for identifying a suitable solvent system for purification by column chromatography. orgchemboulder.comkhanacademy.org

Other Advanced Spectroscopic and Electrochemical Techniques (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry, ESR)

In addition to the core analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a suite of other advanced spectroscopic and electrochemical methods can provide deeper insights into the electronic structure, redox properties, and transient reactive species of this compound. These techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Cyclic Voltammetry (CV), and Electron Spin Resonance (ESR) Spectroscopy, offer complementary information crucial for a comprehensive understanding of the molecule's behavior in various chemical environments.

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this section will draw upon established principles and data from structurally analogous compounds to illustrate the potential applications and expected outcomes of these analytical methods.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the molecule's chromophoric system.